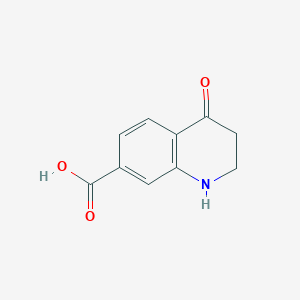

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a derivative of tetrahydroquinoline . Tetrahydroquinoline derivatives are widespread in nature and possess unique biological properties . They are promising as intermediate products for the synthesis of various compounds .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the reduction of quinoline derivatives . For example, the reduction of 2-alkyl-quinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, resulting in 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For instance, they can be reduced under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 191.18 .Aplicaciones Científicas De Investigación

Antagonism of Glycine Site on NMDA Receptor

Research by Carling et al. (1992) indicates that 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, exhibit in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds demonstrate the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for binding, suggesting common features between the glycine site and the neurotransmitter recognition (NMDA) site (Carling et al., 1992).

Antibacterial Activity

Studies by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, including compounds like oxolinic acid, norfloxacin, and cyprofloxacin, have revealed their significant antibacterial activity. These compounds are part of a search for new analogs of oxolinic acid with antibacterial properties (Glushkov et al., 1988).

Solid-State Melt Isomerization

A study by Martínez-Gudiño et al. (2019) investigates the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids and 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid-state melt reaction. This research provides insight into the thermal rearrangement and its application in identifying compounds in mass spectrometry (Martínez-Gudiño et al., 2019).

Synthesis of Complex Structures

Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. The study proposes a mechanism of their formation, demonstrating the potential for creating complex molecular structures (Rudenko et al., 2012).

Synthesis and Docking Studies

Hayani et al. (2021) synthesized new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives and conducted docking studies for protein database inhibitors, demonstrating their potential application in drug discovery (Hayani et al., 2021).

Anticancer Activity

Gaber et al. (2021) synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and found significant anticancer activity against the MCF-7 breast cancer cell line. This highlights the potential of these derivatives in cancer treatment (Gaber et al., 2021).

Molecular and Crystal Structures

Studies on the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, as conducted by Rudenko et al. (2013), provide valuable data for understanding the physicochemical properties of these compounds (Rudenko et al., 2013).

Synthesis of Functionalized Compounds

Quintiliano and Silva (2012) developed a practical synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This methodology can be applied in the synthesis of complex organic compounds for various applications (Quintiliano & Silva, 2012).

Mecanismo De Acción

Direcciones Futuras

Tetrahydroquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, future research could focus on exploring new synthetic strategies and understanding the biological potential of these compounds.

Propiedades

IUPAC Name |

4-oxo-2,3-dihydro-1H-quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-2,5,11H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGCJUTXCXSJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)

![N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2660522.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2660524.png)

![(4-benzylpiperidino){5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazol-4-yl}methanone](/img/structure/B2660525.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2660527.png)

![2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2660529.png)

![[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol](/img/structure/B2660531.png)

![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2660534.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2660540.png)